molecular formula C11H10ClN3O B11875871 Dazonone CAS No. 105622-85-3

Dazonone

Cat. No.: B11875871
CAS No.: 105622-85-3
M. Wt: 235.67 g/mol
InChI Key: BHZFZYLBVSWUMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dazonone involves the reaction of specific precursors under controlled conditions. One common method includes the use of Imidazo[2,1-b]quinazolin-2(3H)-one as a starting material, which undergoes chlorination and methylation to produce the final compound . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to ensure the purity and consistency of the product. The compound is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Dazonone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Dazonone has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases due to its phosphodiesterase III inhibitory activity.

    Industry: Used in the development of new materials and chemical products.

Mechanism of Action

Dazonone exerts its effects by inhibiting phosphodiesterase III, an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases the levels of cAMP within cells, leading to various physiological effects. The molecular targets and pathways involved include the cAMP-dependent signaling pathways, which play a crucial role in regulating cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Dazonone

This compound is unique due to its specific inhibition of phosphodiesterase III, which makes it particularly useful in research focused on cardiovascular diseases and other conditions where cAMP signaling is crucial. Unlike other similar compounds, this compound’s specificity and potency make it a valuable tool in both scientific research and potential therapeutic applications .

Properties

IUPAC Name

6-chloro-3-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O/c1-6-10(16)14-11-13-9-4-2-3-8(12)7(9)5-15(6)11/h2-4,6H,5H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZFZYLBVSWUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40860908
Record name 6-Chloro-3-methyl-5,10-dihydroimidazo[2,1-b]quinazolin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105622-85-3
Record name Dazonone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105622853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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